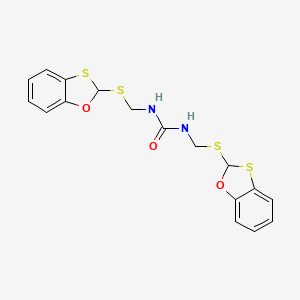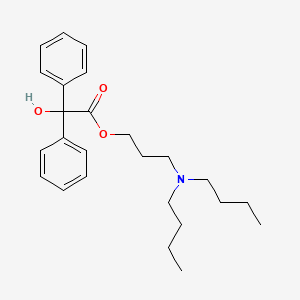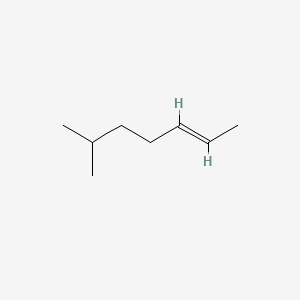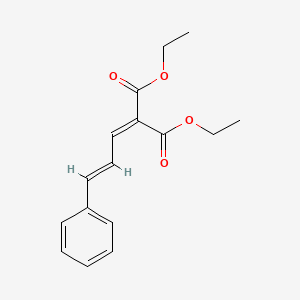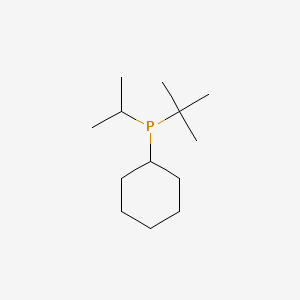
Phosphine, cyclohexyl(1,1-dimethylethyl)(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl(1,1-dimethylethyl)(1-methylethyl)phosphine is an organophosphorus compound with the molecular formula C14H29P. This compound is characterized by the presence of a cyclohexyl group, a tert-butyl group, and an isopropyl group attached to a phosphine center. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexyl(1,1-dimethylethyl)(1-methylethyl)phosphine can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with tert-butylphosphine, followed by the addition of isopropylmagnesium bromide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of cyclohexyl(1,1-dimethylethyl)(1-methylethyl)phosphine may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexyl(1,1-dimethylethyl)(1-methylethyl)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines with lower oxidation states.
Substitution: The phosphine group can undergo substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halides like bromine and chlorine are common electrophiles in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Lower oxidation state phosphines.
Substitution: Substituted phosphines with various functional groups.
Aplicaciones Científicas De Investigación
Cyclohexyl(1,1-dimethylethyl)(1-methylethyl)phosphine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various organophosphorus compounds and as a reagent in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of cyclohexyl(1,1-dimethylethyl)(1-methylethyl)phosphine involves its interaction with molecular targets such as metal ions and enzymes. The phosphine group can coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The compound’s steric and electronic properties influence its reactivity and selectivity in these processes.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexyl(1,1-dimethylethyl)phosphine
- Cyclohexyl(1-methylethyl)phosphine
- Cyclohexyl(1,1-dimethylethyl)(1-methylethyl)phosphine oxide
Uniqueness
Cyclohexyl(1,1-dimethylethyl)(1-methylethyl)phosphine is unique due to the combination of its steric bulk and electronic properties. The presence of the cyclohexyl, tert-butyl, and isopropyl groups provides a distinct steric environment around the phosphine center, influencing its reactivity and selectivity in chemical reactions. This makes it a valuable ligand in coordination chemistry and catalysis, offering unique advantages over other similar compounds.
Propiedades
IUPAC Name |
tert-butyl-cyclohexyl-propan-2-ylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27P/c1-11(2)14(13(3,4)5)12-9-7-6-8-10-12/h11-12H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMZUAQYLGGVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C1CCCCC1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27P |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


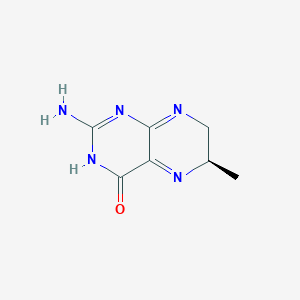

![Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate](/img/structure/B13803326.png)
![N-tert-butyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide](/img/structure/B13803330.png)
